3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (300 MHz, DMSO-d₆) of the free base (prior to hydrochloride formation) displays characteristic signals:
- δ 1.45–1.70 ppm (m, 4H) : Piperidine C3 and C5 methylene protons.
- δ 2.20 (s, 3H) and δ 2.35 (s, 3H) : Methyl groups at furan C3 and C5 positions.
- δ 3.10–3.40 (m, 3H) : Piperidine C2/C6 methylene and C4 methine protons.
- δ 6.25 (d, 1H, J = 2.4 Hz) : Furan C4 proton.
The ¹³C NMR spectrum confirms the connectivity:
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Mass Spectrometry
The free base exhibits a molecular ion peak at m/z 222.29 [M+H]⁺ (calculated for C₁₂H₁₈N₂O₂: 222.29), with fragmentation patterns dominated by:
Comparative Analysis with Structural Analogues (e.g., 2,5-Dimethyl Variants)
The 3,5-dimethyl substitution pattern distinctively influences electronic and steric properties compared to 2,5-dimethyl analogs:
Table 2: Key differences between 3,5- and 2,5-dimethyl isomers
The 3,5-dimethyl variant exhibits reduced solubility in polar solvents due to symmetrical steric hindrance around the carboxamide group, whereas the 2,5-isomer allows greater lattice flexibility. X-ray powder diffraction simulations further reveal that the 3,5-dimethyl derivative forms a tighter crystal lattice (d-spacing = 4.2 Å) compared to the 2,5-dimethyl analog (d-spacing = 5.1 Å).
Properties
IUPAC Name |
3,5-dimethyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8-7-9(2)16-11(8)12(15)14-10-3-5-13-6-4-10;/h7,10,13H,3-6H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKRJLTSTVESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a furan ring substituted with a carboxamide group and a piperidine moiety, which is known for contributing to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine ring is particularly significant as it has been associated with:
- Acetylcholinesterase (AChE) inhibition : This action is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Antibacterial properties : Similar compounds have shown effectiveness against various bacterial strains.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Inhibitory effects on enzymes like AChE and urease have been documented. For instance, compounds bearing piperidine moieties have demonstrated significant inhibition of urease, an enzyme critical in the pathogenesis of certain infections.
Study 1: Antibacterial Screening
A study evaluated the antibacterial activity of synthesized derivatives related to 3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | S. typhi | 15 |
| 2 | B. subtilis | 18 |
| 3 | E. coli | 10 |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested for its AChE inhibitory activity:
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 3 | 5.2 | 21.25 (Thiourea) |
This study highlights the compound's potential as a therapeutic agent in neurodegenerative disorders.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit significant activity against conditions such as anxiety and depression.
Neuropharmacological Studies
- Anxiolytic Properties : Preliminary studies have indicated that derivatives of furan-based carboxamides can exhibit anxiolytic effects. Research involving animal models has shown promise in reducing anxiety-like behaviors when administered at specific dosages.
- Antidepressant Effects : Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Drug Development
3,5-Dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride serves as a lead compound in the development of new pharmaceuticals targeting CNS disorders. Its structural analogs are synthesized and tested for enhanced efficacy and reduced side effects.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Substituent Effects on Pharmacological Activity
- 3,5-Dimethylfuran vs. Furan/Phenyl Groups : The 3,5-dimethylfuran moiety in the target compound increases steric bulk and lipophilicity compared to furanylfentanyl’s unsubstituted furan. This may reduce μ-opioid receptor affinity but enhance metabolic stability by shielding the carboxamide from enzymatic degradation .
- Piperidine-4-yl vs. Phenethyl-Piperidine : The absence of a phenethyl group (as in furanylfentanyl) likely diminishes potency, as phenethyl interactions with receptor hydrophobic pockets are critical for fentanyl-like activity .
- Comparison with Carfentanil : Carfentanil’s tetramethyl and methoxycarbonyl groups confer extreme potency (>10,000× fentanyl), whereas the target compound’s simpler substituents suggest milder effects .
Metabolic and Toxicity Profiles
- Hepatic Metabolism : Like furanylfentanyl, the compound is predicted to undergo CYP3A4-mediated oxidation, but its dimethyl groups may slow metabolism, prolonging half-life .
Q & A
Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Strategy: The compound can be synthesized via carboxamide coupling between 3,5-dimethylfuran-2-carboxylic acid and 4-aminopiperidine, followed by HCl salt formation. Similar piperidine-carboxamide derivatives are synthesized using coupling reagents like HATU or EDCI in DMF or dichloromethane .
- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 acid-to-amine ratio) and temperature (0–25°C) to minimize side products. Purify via recrystallization or column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reversed-phase HPLC with UV detection (206–254 nm), referencing protocols for structurally similar piperidine derivatives .
- Structural Confirmation:
- 1H/13C NMR: Compare chemical shifts to predicted values (e.g., piperidine protons at δ 2.5–3.5 ppm, furan protons at δ 6.5–7.5 ppm) .
- LC/MS: Confirm molecular ion [M+H]+ and fragmentation patterns.
- Elemental Analysis: Verify C, H, N, Cl content (±0.4% theoretical) .
Q. What are the critical stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture to prevent hydrolysis, as observed in related carboxamides .
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders, as recommended for piperidine derivatives .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers identify potential pharmacological targets for this compound?
Methodological Answer:
- Computational Screening: Perform molecular docking against receptors with known affinity for piperidine-carboxamide scaffolds (e.g., opioid or sigma receptors, based on structural analogs like Furanylfentanyl ).
- In Vitro Assays: Test binding affinity using radioligand displacement assays (e.g., μ-opioid receptor) and functional cAMP assays .
Q. What experimental design is recommended for in vivo pharmacokinetic studies?
Methodological Answer:
- Dosing: Administer via intravenous (1–5 mg/kg) and oral (10–20 mg/kg) routes in rodent models.
- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
- Data Analysis: Calculate AUC, Cmax, t1/2, and bioavailability using non-compartmental modeling.
Q. How should contradictions in receptor binding data be resolved?
Methodological Answer:
Q. What strategies are effective for structure-activity relationship (SAR) studies with analogs?
Methodological Answer:
- Analog Design: Modify the furan (e.g., halogenation) or piperidine (e.g., N-alkylation) moieties. Compare with derivatives like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride .
- Activity Testing: Prioritize analogs with ≥80% receptor binding inhibition in primary screens for secondary functional assays.
Q. How can researchers assess potential toxicity in early-stage development?
Methodological Answer:
Q. What methodologies are used to study biotransformation pathways?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
